molecular formula C15H15NO4 B1431561 Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate CAS No. 1414029-23-4

Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate

Cat. No.: B1431561
CAS No.: 1414029-23-4
M. Wt: 273.28 g/mol
InChI Key: PEPZCRORYLMUDM-UHFFFAOYSA-N
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Description

Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate is a chemical compound with the molecular formula C15H15NO4 and a molecular weight of 273.29 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a carboxylate group and a dimethoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable pyridine derivative under specific reaction conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures that the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different research and industrial applications .

Scientific Research Applications

Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate can be compared with other similar compounds, such as:

  • Methyl 5-(2,4-dimethoxyphenyl)pyridine-2-carboxylate
  • Methyl 5-(3,5-dimethoxyphenyl)pyridine-2-carboxylate
  • Methyl 5-(2,5-dimethoxyphenyl)pyridine-3-carboxylate

These compounds share similar structural features but differ in the position and type of substituents on the aromatic ring. The unique arrangement of functional groups in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-18-11-5-7-14(19-2)12(8-11)10-4-6-13(16-9-10)15(17)20-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPZCRORYLMUDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CN=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201167809
Record name 2-Pyridinecarboxylic acid, 5-(2,5-dimethoxyphenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201167809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414029-23-4
Record name 2-Pyridinecarboxylic acid, 5-(2,5-dimethoxyphenyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414029-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 5-(2,5-dimethoxyphenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201167809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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